molecular formula C13H10ClNO4S B1606074 Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- CAS No. 68189-34-4

Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-

Cat. No. B1606074
CAS RN: 68189-34-4
M. Wt: 311.74 g/mol
InChI Key: BYKANEVMPOZIQF-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]- is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a white to light yellow crystal powder that is soluble in water and ethanol.

Scientific Research Applications

Binding Studies and Hypoglycemic Activity

Research has shown that certain derivatives of benzoic acid demonstrate binding at insulin-releasing receptor sites of pancreatic beta cells, suggesting a potential for hypoglycemic activity. These studies propose that specific groups attached to the aromatic ring play crucial roles in enhancing the activity by binding at receptor sites, similar to sulfonylurea drugs (Brown & Foubister, 1984).

Protein Binding Affinities

Another study investigated the binding affinities of sulfonylureas and related compounds to bovine serum albumin using spectrophotometry. This research helps understand the pharmacokinetics and distribution of these compounds within the body, indicating the importance of hydrophobic interactions in their binding to protein carriers (Zia & Price, 1975).

Chemical Properties and Reactions

Benzoic acid derivatives are also studied for their chemical reactivity, such as in the context of catalyzed C–H functionalizations, which are significant for synthesizing complex organic molecules. Research in this area highlights the utility of these compounds in organic synthesis, particularly in achieving selective functionalization of benzoic acid derivatives, offering tools for step-economical synthesis (Li et al., 2016).

Environmental Impact and Degradation

The environmental fate of benzoic acid derivatives, particularly their transformation and degradation under various conditions, is another area of research interest. Studies have shown how these compounds can undergo changes through processes like chlorination disinfection, providing insights into their stability and potential environmental impacts (Xiao et al., 2013).

Role in Plant Stress Tolerance

Furthermore, benzoic acid and its derivatives have been investigated for their role in inducing stress tolerance in plants. Some studies suggest that these compounds can enhance tolerance to various stressors such as heat, drought, and chilling, potentially through the activation of specific stress-responsive pathways (Senaratna et al., 2004).

properties

IUPAC Name

2-chloro-5-(phenylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-12-7-6-10(8-11(12)13(16)17)20(18,19)15-9-4-2-1-3-5-9/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKANEVMPOZIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071222
Record name Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-

CAS RN

68189-34-4
Record name 2-Chloro-5-[(phenylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68189-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-5-((phenylamino)sulfonyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
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Record name Benzoic acid, 2-chloro-5-[(phenylamino)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3071222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-[(phenylamino)sulphonyl]benzoic acid
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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